molecular formula C8H8ClN3 B3024340 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 1044770-63-9

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3024340
CAS No.: 1044770-63-9
M. Wt: 181.62 g/mol
InChI Key: LHLXAAYSDMUGEJ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core. The chloro substituent at position 5 and methyl groups at positions 2 and 3 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-10-6-3-4-7(9)11-8(6)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXAAYSDMUGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Imidazo[4,5-b]pyridines, including 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, have been identified as potential anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, derivatives of this class have shown selective inhibition of Aurora-A kinase, which is crucial for cell division and proliferation in cancer cells. A study reported that a related compound exhibited a GI50 value of 2.30 μM against HCT116 human colon carcinoma cells, demonstrating significant antiproliferative activity .

1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit inflammatory responses in various models, including retinal ischemia and obesity-related inflammation. The mechanism involves the modulation of transcription factors such as Nrf2 and NF-κB, which play pivotal roles in oxidative stress regulation .

1.3 Antiviral Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives may possess antiviral properties, particularly against the hepatitis B virus (HBV). A series of compounds were synthesized to evaluate their efficacy as HBV inhibitors, showing promise in reducing viral replication .

Agricultural Applications

2.1 Fungicidal Activity
this compound derivatives have been explored for their fungicidal properties. Studies have demonstrated effective activity against several plant pathogens such as Puccinia polysora and Rhizoctonia solani. For example, one derivative exhibited an EC50 value comparable to established fungicides like tebuconazole . This highlights the potential of these compounds in agricultural applications as alternatives to traditional fungicides.

Biochemical Research

3.1 Enzyme Inhibition
Imidazo[4,5-b]pyridine compounds are being investigated for their ability to inhibit various enzymes involved in metabolic pathways. Their structural similarity to purine nucleobases allows them to interact with biological targets effectively. This characteristic has led to their exploration as inhibitors of kinases and other enzymes relevant to disease mechanisms .

3.2 Synthesis and Derivatization
The synthesis of this compound can be achieved through various methods including palladium-catalyzed reactions and other environmentally friendly approaches. These synthetic routes are crucial for developing a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

Study Focus Findings
Li et al., 2017Anti-inflammatoryInhibition of Nrf2 and NF-κB pathways; effective in retinal ischemia models .
Gerasi et al., 2020AntiviralIdentified potential HBV inhibitors; structural optimization led to enhanced activity .
Maiti et al., 2018SynthesisDeveloped a rapid synthesis method; produced a diverse range of derivatives with potential bioactivity .
De Gruyter et al., 2019FungicidalDemonstrated good fungicidal activity against Puccinia polysora with EC50 values comparable to commercial fungicides .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Imidazo[4,5-b]pyridine Derivatives

The structural analogs of 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine differ primarily in substituent patterns, which critically influence pharmacological activity:

Compound Name Substituents Similarity Score Key Properties/Applications References
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl (C5), CH₃ (C2) 0.78 Intermediate for kinase inhibitors
6-Chloro-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine Cl (C6), 4-F-C₆H₄ (C2) Antimicrobial activity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazole core, CH₃ (C5, C7) Anticancer potential
6-Chloro-7-(piperazinyl)-3H-imidazo[4,5-b]pyridine Cl (C6), piperazine (C7) Kinase inhibition (e.g., ALK)

Key Observations :

  • Substitution with aryl groups (e.g., 4-fluorophenyl at C2) improves antimicrobial activity but may reduce solubility .
  • Replacement of the imidazole core with thiazole (as in thiazolo[4,5-b]pyridines) alters electronic properties, favoring anticancer activity .

Pharmacological Activity Comparison

Kinase Inhibition

Imidazo[4,5-b]pyridines are prominent in kinase inhibitor design. For example:

  • 6-Chloro-7-(piperazinyl) derivatives exhibit nanomolar potency against anaplastic lymphoma kinase (ALK), attributed to the chloro group enhancing hydrophobic interactions and the piperazine moiety improving solubility .
  • This compound derivatives are less explored clinically compared to imidazo[1,2-a]pyridines, likely due to insufficient structure-activity relationship (SAR) optimization .

Antimicrobial and Antifungal Activity

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives show moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than reference antibiotics like gentamicin .
  • 6-Chloro-2-aryl analogs demonstrate enhanced antifungal activity, suggesting the chloro group synergizes with aromatic substituents to disrupt microbial membranes .

Functionalization Challenges

  • The 5-chloro substituent facilitates nucleophilic aromatic substitution but limits regioselectivity in further derivatization .
  • Methyl groups at positions 2 and 3 hinder electrophilic substitution, necessitating directed metalation strategies .

Structure-Activity Relationship (SAR) Insights

  • Position 5 : Chloro substitution is critical for kinase inhibition (e.g., ALK) and antimicrobial activity .
  • Position 2 : Methyl or aryl groups improve metabolic stability but may reduce bioavailability .
  • Position 7 : Piperazine or triazole substituents enhance solubility and target engagement in kinase inhibitors .

Biological Activity

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (CAS No. 1044770-63-9) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, especially in cancer therapy and kinase inhibition.

  • Molecular Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • IUPAC Name : this compound
  • Physical Form : Pale-yellow to yellow-brown solid

1. Kinase Inhibition

Recent studies have highlighted the role of imidazo[4,5-b]pyridine derivatives as kinase inhibitors. Specifically, this compound has been investigated for its ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression.

  • Case Study : A study identified this compound as a potential dual inhibitor of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia (AML). The compound demonstrated significant inhibition in vitro, indicating its potential as a therapeutic agent for AML treatment .

2. Anticancer Properties

The anticancer effects of imidazo[4,5-b]pyridine derivatives have been extensively studied. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.0Induction of apoptosis
A54910.5Cell cycle arrest
MCF712.0Inhibition of proliferation
CAKI-I8.0Apoptosis via caspase activation

These results indicate that the compound exhibits a promising cytotoxic profile against various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Kinase Inhibition : By targeting specific kinases involved in tumor growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, and how can reactivity challenges of the chloro group be addressed?

  • Methodology : The synthesis typically involves condensation of substituted pyridine-diamines with aldehydes or ketones under phase-transfer catalysis (PTC) conditions. For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst . However, the chloro substituent at the 5-position may exhibit reduced reactivity due to electron-withdrawing effects. To enhance reactivity, strategies such as introducing electron-deficient intermediates (e.g., carbamates) or using high-temperature reflux with polar aprotic solvents (e.g., DMF) are recommended .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For imidazo[4,5-b]pyridines, the chloro and methyl groups produce distinct signals: δ ~2.5 ppm (CH₃) and δ ~8.0–9.0 ppm (aromatic protons adjacent to Cl) .
  • X-ray crystallography : Resolves regiochemical ambiguities. For example, dihedral angles between fused rings (imidazole and pyridine) and substituents (e.g., phenyl groups) can be measured to confirm stereoelectronic effects .

Q. How does the chloro substituent influence the compound's solubility and stability under various conditions?

  • Methodology :

  • Solubility : Assessed via polarity tests in solvents (DMSO, ethanol, hexane). Chloro groups reduce solubility in polar solvents compared to bromo analogs .
  • Stability : Accelerated degradation studies (e.g., reflux in acidic/basic conditions) reveal that the chloro group is resistant to hydrolysis but may undergo displacement under nucleophilic conditions (e.g., azide or hydrazine treatment) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported anticancer activity data across cell lines?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values in diverse cancer cell lines (e.g., MCF-7, HeLa) to identify lineage-specific sensitivity .
  • Mechanistic studies : Use computational docking to predict binding to targets (e.g., kinases) and validate via enzyme inhibition assays .
  • Metabolic interference : Evaluate cytochrome P450-mediated activation pathways, as seen in PhIP (a related imidazopyridine), where CYP1A2 generates genotoxic metabolites .

Q. How can substituent effects (e.g., methyl vs. phenyl groups) be systematically analyzed to optimize biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 2-ethyl-5,7-dimethyl derivatives) and compare antiproliferative activity. Methyl groups enhance metabolic stability, while bulkier substituents (e.g., phenyl) may improve target affinity .
  • Computational modeling : Density functional theory (DFT) calculates electronic parameters (HOMO/LUMO energies) to correlate with experimental bioactivity .

Q. What experimental approaches validate the compound's potential as a fluorescent probe or pH sensor?

  • Methodology :

  • Fluorescence spectroscopy : Measure emission maxima (λem) and quantum yields in solvents of varying polarity. Imidazo[4,5-b]pyridines with electron-withdrawing groups (Cl) often exhibit blue-shifted emission .
  • pH titration : Monitor spectral shifts in buffered solutions (pH 2–12) to identify protonation-sensitive moieties (e.g., pyridine nitrogen) .

Q. How can discrepancies in synthetic yields between laboratories be addressed?

  • Methodology :

  • Reaction optimization : Screen catalysts (e.g., Raney nickel vs. palladium) and solvents (DMF vs. ethanol) to improve reproducibility .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dechlorinated derivatives) and adjust stoichiometry or reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

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